molecular formula C21H19N3OS3 B2484061 2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1797587-11-1

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2484061
CAS No.: 1797587-11-1
M. Wt: 425.58
InChI Key: LECLKQZPHAQJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H19N3OS3 and its molecular weight is 425.58. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Benzodiazepines bearing benzothiazole moieties, including compounds similar to the specified chemical, have been synthesized and exhibit potent antimicrobial and antioxidant activities. These compounds were tested using methods like agar plate diffusion and radical scavenging activity tests (Naraboli & Biradar, 2017).

Anticancer Agents

  • Benzimidazole–Thiazole derivatives have been synthesized and evaluated as potential anticancer agents. These compounds showed promising activity against different cancerous cell lines including HepG2 and PC12 (Nofal et al., 2014).
  • A study on 5-methyl-4-phenyl thiazole derivatives, which are structurally similar, demonstrated their potential as anticancer agents, especially against human lung adenocarcinoma cells (Evren et al., 2019).

Photophysical Properties

  • Investigations into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals, which are structurally related, reveal insights into their hydrogen bonding interactions and crystallographic properties (Balijapalli et al., 2017).

Enzyme Inhibition Studies

  • Certain benzothiazole derivatives have been designed and synthesized for inhibitory activities against protein tyrosine phosphatase 1B (PTP1B), a key target in treating type 2 diabetes and obesity (Rakse et al., 2013).

Antibacterial Evaluation

  • Novel N-(benzo[d]thiazol-2-yl)acetamide derivatives have been developed and showed broad-spectrum antibacterial activity against various bacterial strains. This highlights their potential as antibacterial agents (Borad et al., 2015).

Mechanism of Action

Mode of Action

It has been suggested that it may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a dual fluorescence emission .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. The exact pathways and their downstream effects are yet to be determined .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It has been reported that the compound exhibits good thermal and electrochemical stability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence properties may be affected by its environment .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-13-7-3-4-8-15(13)20-23-14(2)18(27-20)11-22-19(25)12-26-21-24-16-9-5-6-10-17(16)28-21/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLKQZPHAQJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.